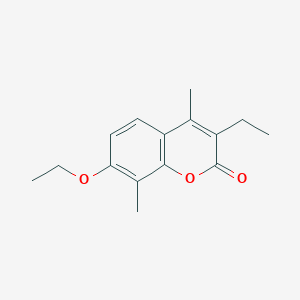
2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide, also known as BPTAA, is an organic compound that has gained significant attention in the scientific community due to its potential pharmacological applications. BPTAA is a tetrazole derivative that has been synthesized and studied for its potential use as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide is not fully understood. However, studies have shown that 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide can modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide can also interact with various proteins, including HSP90, VEGFR2, and PARP-1.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer research, 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide can induce apoptosis, inhibit angiogenesis, and decrease the expression of various oncogenes. In inflammation research, 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide can decrease the production of pro-inflammatory cytokines, reduce inflammation, and modulate the immune response. In neurological disorders, 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide can have neuroprotective effects, improve cognitive function, and decrease oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has several advantages for lab experiments. It is easy to synthesize, has a high yield, and is relatively stable. 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide is also soluble in various solvents, making it easy to work with. However, 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has some limitations, including its limited availability and high cost. 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide is also relatively new, and more research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide research. In cancer research, 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide can be studied further for its potential use in combination therapy with other anticancer agents. In inflammation research, 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide can be studied further for its potential use in treating various inflammatory diseases. In neurological disorders, 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide can be studied further for its potential use in treating various neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide and its potential applications in other diseases.
Conclusion:
2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide is a tetrazole derivative that has gained significant attention in the scientific community due to its potential pharmacological applications. 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been studied for its potential use in various diseases, including cancer, inflammation, and neurological disorders. 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has several advantages for lab experiments, including its easy synthesis and high yield. However, more research is needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide and its potential applications in other diseases.
Synthesemethoden
2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-bromophenol with 2-propyl-2H-tetrazole-5-carboxylic acid in the presence of thionyl chloride and triethylamine. The resulting product is then reacted with N-(2-aminoethyl)acetamide to yield 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide. The overall yield of the synthesis is approximately 60%.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been studied for its potential use in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide can decrease the production of pro-inflammatory cytokines and reduce inflammation. In neurological disorders, 2-(4-bromophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-(2-propyltetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN5O2/c1-2-7-18-16-12(15-17-18)14-11(19)8-20-10-5-3-9(13)4-6-10/h3-6H,2,7-8H2,1H3,(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARLBAQDPIFYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5819302.png)

![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5819326.png)
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B5819331.png)

![N-[2-(4-fluorophenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5819342.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5819358.png)
![methyl 4-chloro-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5819364.png)
![3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5819372.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5819377.png)
![4-({2-[(4-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5819384.png)

![2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5819390.png)
![2-[(aminocarbonothioyl)(3,4-dimethylphenyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5819398.png)